Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester group, a sulfamoyl group, and a thiophene ring
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound may interact with multiple biochemical pathways.
Result of Action
Based on the known activities of thiophene derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Introduction of the sulfamoyl group: This step involves the reaction of the benzoate ester with a suitable sulfonamide derivative under basic conditions.
Attachment of the thiophene ring: The final step involves the coupling of the thiophene ring to the phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)benzoate: Similar structure but with a different position of the thiophene ring.
Methyl 4-({2-hydroxy-2-[4-(furan-3-yl)phenyl]ethyl}sulfamoyl)benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROLBAITODVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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